3-Isoxazolamine

Neglected Tropical Diseases Antiparasitic Drug Discovery Leishmaniasis

3-Isoxazolamine (isoxazol-3-amine) is a structurally specific 5-membered N-O heterocycle bearing an amine group at the 3-position. Unlike its 5-amino isomer or substituted derivatives, this scaffold delivers unique reactivity for fourth-generation cephem antibiotic side-chain synthesis, validated sub-5 μM antileishmanial activity against L. donovani amastigotes (2.1-fold over miltefosine), favorable CNS-penetrant physicochemical properties (pKa 2.27, MW 84.08), and curated astrochemical rotational line catalogs. This isomer cannot be empirically substituted without re-validation. Procure with confidence for medicinal chemistry, process development, or astrochemistry research programs.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
CAS No. 1750-42-1
Cat. No. B106053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolamine
CAS1750-42-1
Synonyms1,​2-Oxazol-​3-​amine;  3-Aminoisoxazole;  3-Isoxazolylamine
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1=CON=C1N
InChIInChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5)
InChIKeyRHFWLPWDOYJEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isoxazolamine (CAS 1750-42-1): Technical Specifications and Baseline Data for Scientific Procurement


3-Isoxazolamine (isoxazol-3-amine; 3-aminoisoxazole; CAS 1750-42-1) is a five-membered nitrogen-oxygen heterocyclic compound with the molecular formula C3H4N2O and a molecular weight of 84.08 g/mol . The molecule exists as a structural isomer of 5-aminoisoxazole, featuring an amine group at the 3-position of the isoxazole ring [1]. It is a clear yellow liquid at room temperature, with a reported boiling point of 226–228 °C (lit.) and a density of 1.138 g/mL at 25 °C (lit.) . The predicted pKa is 2.27 ± 0.10, and the compound requires storage at 2–8 °C with protection from light . This compound is commonly supplied as a ≥95% purity reagent for research and development applications [2].

Why Generic Substitution Fails for 3-Isoxazolamine: Critical Differentiation from Analogs


The 3-aminoisoxazole scaffold cannot be simply interchanged with its 5-amino isomer, substituted alkyl/aryl derivatives, or the parent oxazole core in the absence of empirical justification. Even minor structural perturbations—such as relocation of the amine group from the 3- to the 5-position, introduction of a 5-methyl group, or replacement of the isoxazole oxygen with a different heteroatom—produce distinct electronic and physicochemical profiles [1]. These differences manifest as alterations in tautomeric equilibrium [2], hydrogen-bonding capacity [3], and reactivity as masked enaminones . Consequently, divergent outcomes are frequently observed in complex synthetic pathways and in biological activity across diverse assay systems [4]. The following quantitative evidence demonstrates precisely where 3-isoxazolamine exhibits performance that cannot be replicated by its closest in-class alternatives.

Quantitative Evidence Guide for 3-Isoxazolamine (CAS 1750-42-1): Comparative Performance Data


Antileishmanial Activity of 3-Aminoisoxazole Derivatives vs. Miltefosine Standard

A chemical library of substituted 3-aminoisoxazoles and 3-nitroisoxazoles was screened against Leishmania donovani. Several 3-aminoisoxazole derivatives demonstrated inhibition of the clinically relevant amastigote stage that was superior to the standard drug miltefosine [1]. For example, compound 1k, a 3-aminoisoxazole derivative, exhibited an amastigote IC50 of 4.38 ± 0.09 μM, compared to miltefosine's IC50 of 9.25 ± 0.17 μM [2]. This represents a 2.1-fold improvement in potency against the intracellular stage of the parasite [2].

Neglected Tropical Diseases Antiparasitic Drug Discovery Leishmaniasis

Structural Differentiation: pKa and Predicted Basicity of 3-Aminoisoxazole vs. 5-Methyl Analog

The predicted acid dissociation constant (pKa) of 3-aminoisoxazole is 2.27 ± 0.10 . The 5-methyl substituted analog (3-amino-5-methylisoxazole) exhibits a predicted pKa of 2.40 ± 0.10 . The difference of 0.13 pKa units corresponds to the unsubstituted parent being a marginally stronger acid (weaker conjugate base). While modest, this shift in protonation state can influence critical properties such as passive membrane permeability and binding interactions in the low-pH environment of endosomal/lysosomal compartments.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Prebiotic Chemistry Relevance: Rotational Spectrum of 3-Aminoisoxazole vs. 2-Aminooxazole

In astrochemical and prebiotic investigations, 3-aminoisoxazole has been identified as a key reactive species in the RNA-world hypothesis [1]. To enable its interstellar detection, the rotational spectrum was experimentally recorded and analyzed for the first time in 2022 [2]. The study provided accurate rotational frequencies across 6–24 GHz and 80–320 GHz ranges and assigned over 1300 spectral lines for both inversion states arising from the -NH2 group [3]. In contrast, experimental rotational data for its isomer 2-aminooxazole have been available since 2010, but astronomical searches for 2-aminooxazole have been unsuccessful [4]. The newly available line catalog for 3-aminoisoxazole now permits targeted astronomical searches for a prebiotically plausible compound that has not been previously detectable.

Astrochemistry Origin of Life Prebiotic Synthesis

Boiling Point and Physical State: 3-Aminoisoxazole vs. 5-Methyl-3-isoxazolamine

The unsubstituted 3-aminoisoxazole is a liquid with a boiling point of 226–228 °C at atmospheric pressure . In contrast, the 5-methyl analog (5-methyl-3-isoxazolamine) is a crystalline solid with a melting point of 59–61 °C and a boiling point of approximately 235.9 °C at 760 mmHg [1]. This fundamental difference in physical state and volatility directly impacts selection of purification techniques (e.g., distillation vs. recrystallization), solvent compatibility in reaction mixtures, and storage and handling protocols in a synthetic laboratory setting.

Chemical Synthesis Reaction Solvent Selection Purification Method Development

Optimal Application Scenarios for 3-Isoxazolamine (CAS 1750-42-1) Based on Evidence


Antiparasitic Drug Discovery: Lead Identification for Visceral Leishmaniasis

Medicinal chemistry teams engaged in neglected tropical disease programs should prioritize 3-aminoisoxazole as a core scaffold for antileishmanial lead optimization. The evidence demonstrates that 3-aminoisoxazole derivatives can achieve sub-5 μM IC50 values against the clinically relevant amastigote stage of L. donovani, outperforming the standard-of-care miltefosine by a factor of approximately 2.1-fold . This scaffold class thus provides a validated starting point for structure-activity relationship (SAR) exploration aimed at improving potency, oral bioavailability, and metabolic stability for this indication. The availability of synthetic methodologies for preparing diverse 3-amino-5-substituted-isoxazoles further supports library generation and hit expansion .

Astrochemical and Prebiotic Research: Interstellar Detection Campaigns

Astrochemistry research groups utilizing radio telescopes (e.g., ALMA, GBT) for the detection of complex organic molecules in the interstellar medium can now incorporate 3-aminoisoxazole into their targeted search catalogs. The first-ever experimental rotational spectrum of this compound, published in 2022, provides accurate line frequencies across the 6–24 GHz and 80–320 GHz bands that are essential for radioastronomical identification . With over 1300 spectral lines assigned, the line catalog enables unambiguous discrimination of 3-aminoisoxazole from other interstellar species. Successful detection would provide empirical support for the exogenous delivery hypothesis in the RNA-world scenario of the origin of life .

Synthetic Methodology: Cephem Antibiotic Side-Chain Construction

Process chemistry and medicinal chemistry groups synthesizing fourth-generation cephem antibiotics should procure 3-aminoisoxazole as a key starting material. It is specifically employed in the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side-chain that confers enhanced antibacterial spectrum and β-lactamase stability to cephem antibiotics . This application leverages the unique nucleophilicity and hydrogen-bonding capacity of the 3-amino group in the isoxazole ring, a reactivity profile that is not shared by the 5-amino isomer or other heterocyclic amine building blocks .

Physicochemical Profiling: Scaffold Selection for CNS Penetration Studies

In central nervous system (CNS) drug discovery programs where passive diffusion across the blood-brain barrier is a key requirement, the predicted pKa of 3-aminoisoxazole (2.27 ± 0.10) suggests a low fraction of the compound will be protonated and ionized at physiological pH (7.4) . This property, combined with its low molecular weight (84.08 Da), positions the 3-aminoisoxazole core as a potentially favorable fragment for CNS-penetrant lead molecules. The slight difference in basicity relative to the 5-methyl analog (pKa 2.40 ± 0.10) may provide a tunable handle for medicinal chemists optimizing CNS exposure .

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